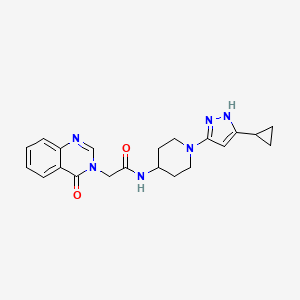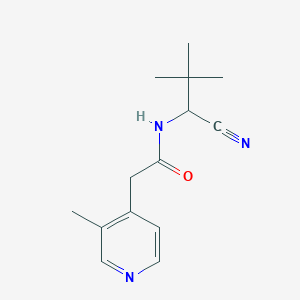
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide, also known as CDPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDPPA is a small molecule that has been shown to activate a specific protein, called the soluble adenylyl cyclase (sAC), which is involved in various physiological processes in the body.
Mécanisme D'action
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide activates sAC, a protein that produces the signaling molecule cyclic adenosine monophosphate (cAMP). cAMP is involved in various physiological processes, including cell growth, differentiation, and survival. This compound binds to a specific site on sAC, causing a conformational change that activates the enzyme. This activation leads to an increase in cAMP levels, which in turn activates downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, this compound increases the release of neurotransmitters and improves synaptic plasticity. In cardiac cells, this compound improves contractility and reduces cell death. In cancer cells, this compound inhibits cell growth and induces cell death. These effects are mediated by the activation of different signaling pathways downstream of cAMP.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has several advantages as a research tool, including its specificity for sAC and its small size, which allows it to penetrate cell membranes and reach intracellular targets. However, this compound also has some limitations, including its relatively low potency compared to other sAC activators and its potential off-target effects on other proteins that bind cAMP.
Orientations Futures
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide and its potential therapeutic applications. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective sAC activators based on the structure of this compound. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and to identify the specific cell types and tissues that are most responsive to this compound treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-acetylpyridine with 2-cyano-2-methylpropane-1,3-diol to produce a key intermediate. This intermediate is then reacted with 2,2-dimethylpropanenitrile to produce this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has been shown to have potential therapeutic applications in various fields of research, including neuroscience, cardiovascular disease, and cancer. In neuroscience, this compound has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular disease, this compound has been shown to improve heart function and reduce damage after a heart attack. In cancer, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-9-16-6-5-11(10)7-13(18)17-12(8-15)14(2,3)4/h5-6,9,12H,7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLZEYVGSZCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CC(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
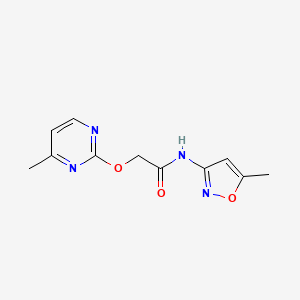
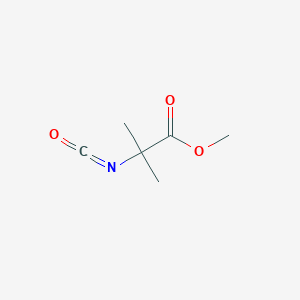
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)
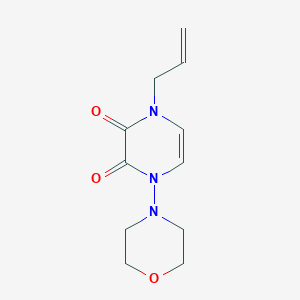
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)
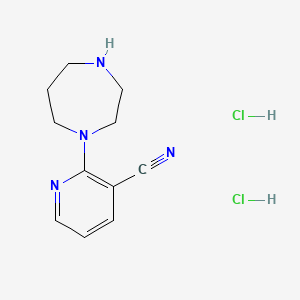
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)

